

A Comparative Guide: N-Palmitoyl-L-aspartate vs. Palmitic Acid in Cellular Assays

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Compound of Interest

Compound Name: *N-Palmitoyl-L-aspartate*

Cat. No.: *B1678353*

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Introduction

In the realm of cellular signaling and metabolic research, the functional roles of lipid molecules are of paramount importance. Palmitic acid, a common saturated fatty acid, is extensively studied for its diverse and often detrimental effects on cellular processes, including apoptosis, inflammation, and oxidative stress. In contrast, **N-Palmitoyl-L-aspartate**, an N-acyl amino acid, represents a less explored molecule. This guide provides a comparative analysis of the known cellular effects of palmitic acid versus the inferred properties of **N-Palmitoyl-L-aspartate**, based on the activities of its constituent parts: palmitic acid and L-aspartate. Due to the limited direct experimental data on **N-Palmitoyl-L-aspartate**, this comparison serves as a foundational resource to stimulate further investigation into this potentially bioactive lipid.

Quantitative Data Comparison

The following tables summarize quantitative data from various cellular assays, comparing the effects of palmitic acid and L-aspartate. This data provides a baseline for predicting the potential cellular impact of **N-Palmitoyl-L-aspartate**.

Table 1: Effects on Apoptosis

Parameter	Palmitic Acid	L-aspartate	Cell Type	Reference
Apoptotic Cells (%)	↑ 41.9% (300 μM, 12h)	↑ (15 mM, 48h)	PC12 cells, LX-2 cells	[1][2]
Caspase-3 Activity	↑ (150 μM, 12h)	-	H9c2 cells	
Bax/Bcl-2 Ratio	↑	-	H9c2 cells	
Annexin V Positive Cells (%)	↑ (250 μM, 48h)	↑	INS-1 cells, LX-2 cells	[2]

Note: Increased values are indicated by '↑'. '-' indicates data not readily available in a comparable format.

Table 2: Effects on Inflammation

Parameter	Palmitic Acid	L-aspartate	Cell Type	Reference
TNF-α Secretion	↑	-	Macrophages	
IL-1β Secretion	↑ (150 μM, 24h)	↓ (in the presence of LPS)	THP-1 monocytes	[2]
NF-κB Activation	↑	↓	Macrophages, LX-2 cells	[2]
NLRP3 Inflammasome Activation	↑	↓	THP-1 monocytes, LX-2 cells	[2]

Note: Increased values are indicated by '↑', decreased values by '↓'. '-' indicates data not readily available in a comparable format.

Table 3: Effects on Oxidative Stress

Parameter	Palmitic Acid	L-aspartate	Cell Type	Reference
Reactive Oxygen Species (ROS) Production	↑ (100-150 μ M, 12h)	↓ (indirectly, as a precursor to glutathione)	H9c2 cells	
Superoxide Dismutase (SOD) Expression	↑ (mRNA)	↑ (SOD1 and SOD2)	Human Brainstem Astrocytes, SH-SY5Y cells	
Glutathione (GSH) Levels	↓	Precursor for synthesis	Endothelial cells	
Malondialdehyde (MDA) Levels	↑	-	Cardiomyocytes	

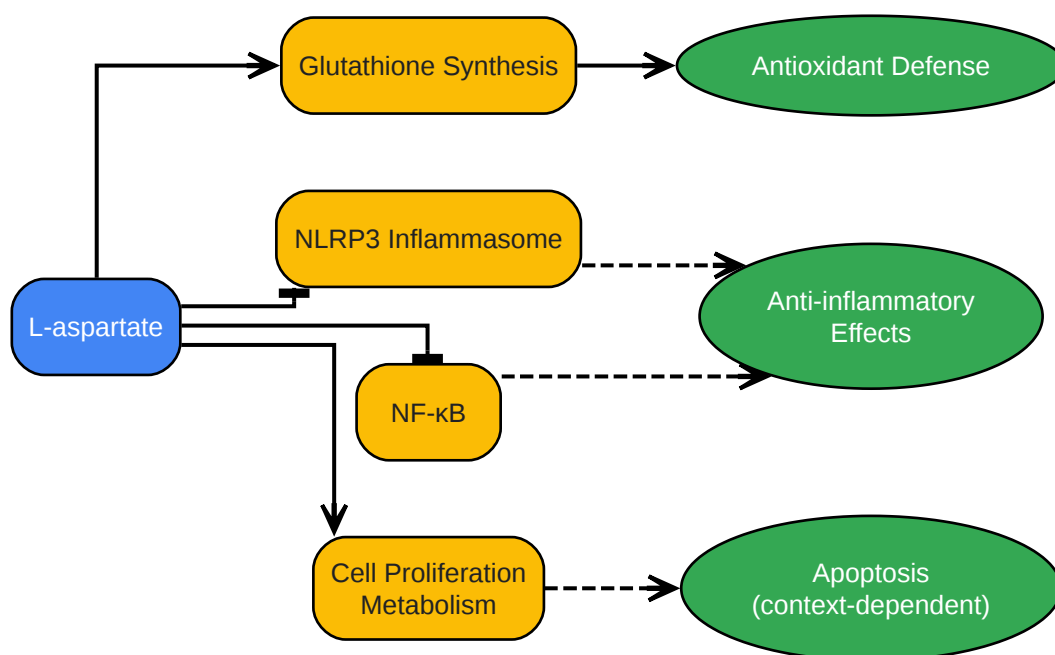
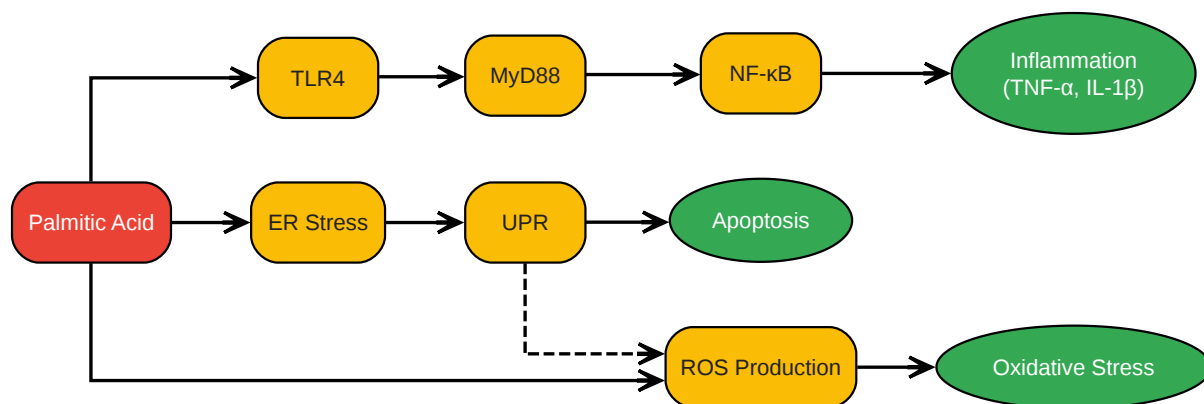
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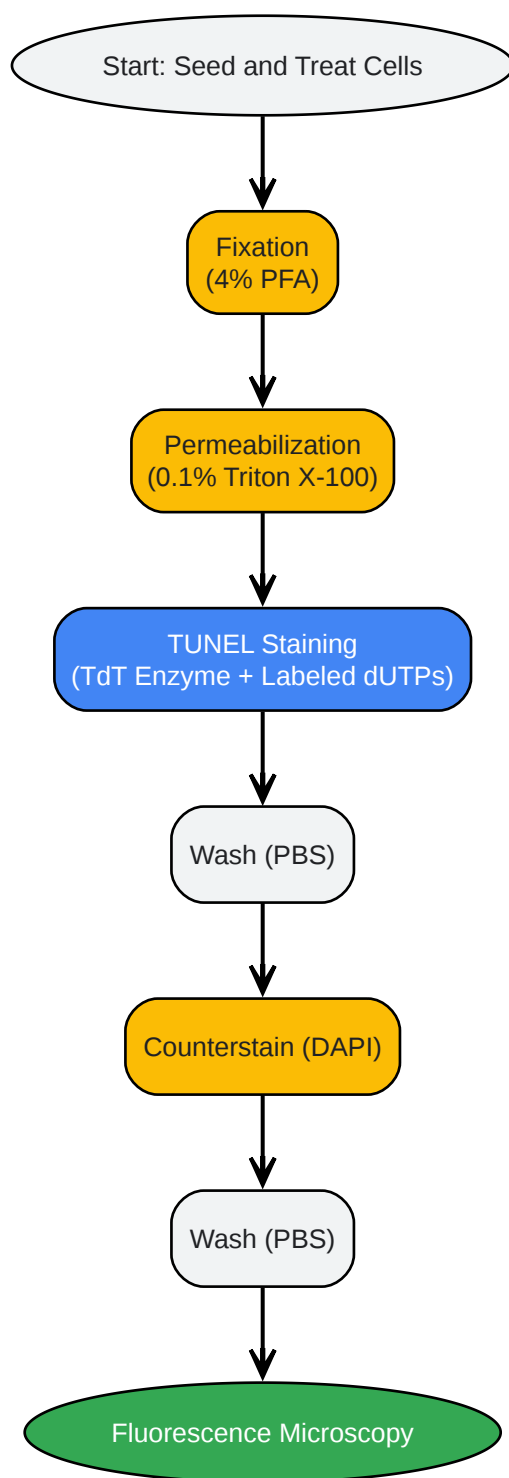
Signaling Pathways

The cellular effects of palmitic acid and L-aspartate are mediated by distinct signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of **N-Palmitoyl-L-aspartate** exposure.

Palmitic Acid Signaling

Palmitic acid is known to activate several pro-inflammatory and pro-apoptotic signaling cascades. A key mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling through MyD88 and TRIF, leading to the activation of NF- κ B and subsequent expression of inflammatory cytokines like TNF- α and IL-1 β . Palmitic acid can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and apoptosis. Furthermore, it can increase the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.





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